CC-885 is a modulator of the E3 ligase protein cereblon with antiproliferative effects on human myeloid leukemia cell lines. It forms a complex with cereblon and the cell cycle regulator and translation termination factor GSPT1.1 The antitumour activity of CC-885 relies on cereblon-dependent ubiquitination and degradation of the GSPT1.1 CC-885 is a potent Cereblon Modulator with potent antitumor activity mediated through the degradation of GSPT1. was demonstrated to mediate antitumor effects through the recruitment and degradation of G1 to S phase transition 1 protein (GSPT1). GSPT1 (also named eRF3a) is a translation termination factor that binds eukaryotic translation termination factor 1 (eFR1) to mediate stop codon recognition and nascent protein release from the ribosome.
Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes. It is known to produce antinociceptive effects, which are enhanced by cholecystokinin B (CCK-B) antagonists. []
Relevance: While RB 101 does not share structural similarities with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, its reported interactions with CCK-B antagonists highlight a potential area of pharmacological synergy. This suggests that N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, if it possesses CCK-B antagonistic activity, could potentially demonstrate enhanced antinociception when co-administered with RB 101. []
Compound Description: L-365,260 is a selective cholecystokinin B (CCK-B) receptor antagonist. It has been shown to potentiate the antinociceptive effects of enkephalins, particularly in the rat tail-flick test, indicating its involvement in pain modulation at the spinal level. [] It is also recognized as a partial agonist of CCK2R. []
Relevance: As a recognized CCK-B antagonist, L-365,260 provides a direct structural and pharmacological comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Assessing if the target compound can displace or compete with L-365,260 in binding assays would provide insights into its potential as a CCK-B antagonist. [, ]
Compound Description: PD-134,308 is a selective and potent CCK-B receptor antagonist. It significantly potentiates the antinociceptive effects of RB 101, suggesting its role in pain management. []
Relevance: Similar to L-365,260, PD-134,308 serves as a vital pharmacological tool to evaluate the potential CCK-B antagonist activity of N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Comparing binding affinities and functional assays using PD-134,308 as a reference would be crucial. []
Compound Description: RB 211 is another selective CCK-B receptor antagonist that has been shown to enhance the antinociceptive effects of endogenously released enkephalins. []
Relevance: The presence of multiple CCK-B antagonists, including RB 211, emphasizes the importance of thoroughly screening N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea against a panel of these antagonists. This will help establish its selectivity and potency profile as a potential CCK-B antagonist. []
Morphine
Compound Description: Morphine is a potent opioid analgesic used to manage pain. The research indicates that the potentiation of morphine's antinociceptive effects by CCK-B antagonists is less pronounced compared to the potentiation observed with RB 101. []
Relevance: The comparison with morphine emphasizes the potential advantage of combining a CCK-B antagonist like N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea (if it exhibits such activity) with an enkephalin-based analgesic strategy. Such a combination might offer improved pain relief with potentially fewer side effects compared to traditional opioids like morphine. []
Compound Description: CP55940 is a non-classical cannabinoid that acts as a potent agonist at both the canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. []
Compound Description: JWH133 is a classic cannabinoid ligand that acts as the most efficacious agonist among all ligands profiled in adenylyl cyclase assays, indicating a strong bias toward G protein signaling at the CB2 receptor. []
Compound Description: WIN55212-2 is an aminoalkylindole that acts as a moderate efficacy agonist at the CB2 receptor, showing activity in both adenylyl cyclase inhibition and arrestin recruitment assays. []
Compound Description: AM1710 is a cannabilactone that exhibits high efficacy in inhibiting adenylyl cyclase at the CB2 receptor, similar to CP55940, but with lower potency. []
Compound Description: UR144 is an aminoalkylindole that displays a biased agonism towards arrestin recruitment at the CB2 receptor, without significant inhibition of adenylyl cyclase. []
Compound Description: SR144258 is a diarylpyrazole antagonist that acts as an inverse agonist at both the adenylyl cyclase and arrestin recruitment pathways of the CB2 receptor. []
Compound Description: AM630 is an aminoalkylindole that acts as an inverse agonist for adenylyl cyclase but as a low-efficacy agonist for arrestin recruitment at the CB2 receptor, indicating a degree of functional selectivity. []
Compound Description: JTE907 is a carboxamide that functions as an inverse agonist for adenylyl cyclase but as a low-efficacy agonist for arrestin recruitment at the CB2 receptor, similar to AM630. []
Compound Description: SR 141716A is a known CB1 receptor antagonist. It exhibits a 285-fold selectivity for CB1 over CB2. []
Relevance: SR 141716A shares some structural similarities with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, particularly the presence of the substituted phenyl rings and the carboxamide group. Comparing the structures could provide insights into structure-activity relationships for CB1 receptor antagonism. []
Compound Description: NESS 0327 is a novel and highly selective CB1 receptor antagonist. It displays a remarkable 60,000-fold selectivity for CB1 over CB2. []
Relevance: NESS 0327 represents a potent and selective CB1 antagonist. Comparing its structure and activity with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea may offer valuable information regarding the structural elements crucial for CB1 receptor antagonism. []
Compound Description: BIMU-8 is a 5-HT4 receptor agonist that has been studied for its potential to modulate spontaneous alternation deficits induced by scopolamine. []
Compound Description: GV150,013X is an inverse agonist of the cholecystokinin-2 receptor (CCK2R). It effectively reduces the constitutive activity of the receptor. []
Relevance: As a CCK2R inverse agonist, GV150,013X provides another structural comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Evaluating the target compound's behavior in similar assays and comparing its structural features, particularly around the urea and phenyl moieties, could offer insights into potential CCK2R interactions. []
Compound Description: RPR101,048 is an inverse agonist of CCK2R, demonstrating the ability to reduce constitutive receptor activity. []
Relevance: RPR101,048's structure, with its urea and phenyl groups, provides additional points of comparison with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Investigating whether the target compound exhibits similar inverse agonist activity at CCK2R would be insightful. []
Compound Description: YM022 is a neutral antagonist of the cholecystokinin-2 receptor (CCK2R), meaning it binds to the receptor without activating or inhibiting its basal activity. []
Relevance: YM022's neutral antagonist profile at CCK2R offers a distinct comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Assessing if the target compound displays any agonist or inverse agonist activity at CCK2R, in contrast to YM022's neutral profile, could be very informative. []
Compound Description: CR2945 is identified as a partial agonist of the cholecystokinin-2 receptor (CCK2R), implying it elicits a submaximal response compared to full agonists. []
Relevance: As a CCK2R partial agonist, CR2945 offers another pharmacological comparison for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Investigating the target compound's behavior at CCK2R, specifically looking for any partial or full agonist activity, would help understand its potential interactions with this receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Myelodysplastic syndromes (MDS) are a group of hematopoietic neoplasms that give rise to variable cytopenias progressing to secondary acute myeloid leukemia (sAML), which is invariably fatal if untreated. Hypomethylating agents such as [decitabine] and [azacitidine] are used to treat MDS through inducing DNA hypomethylation and apoptosis of cancerous cells. Although effective, these compounds are rapidly metabolized by cytidine deaminase (CDA) prior to reaching systemic circulation when administered orally, necessitating intramuscular or intravenous administration routes. Cedazuridine is a fluorinated tetrahydrouridine derivative specifically designed to inhibit CDA and facilitate oral administration of hypomethylating agents. Cedazuridine was first reported in 2014, and was subsequently approved by the FDA on July 7, 2020, in combination with [decitabine] for sale by Astex Pharmaceuticals Inc under the name INQOVI®. Cedazuridine is a small molecule inhibitor of cytidine deaminase that is used as a pharmacoenhancer of decitabine to increase oral bioavailability of this DNA methylase inhibitor treatment of myelodysplastic syndromes. The combination of oral decitabine and cedazuridine is associated with a low rate of minor serum enzyme elevations during therapy that is usually attributed to decitabine. The oral combination has not been linked to cases of clinically apparent liver injury. Cedazuridine is an orally available synthetic nucleoside analog derived from tetrahydrouridine (THU) and cytidine deaminase inhibitor (CDAi), that can potentially be used to prevent the breakdown of cytidines. Upon oral administration, cedazuridine binds to and inhibits CDA, an enzyme primarily found in the gastrointestinal (GI) tract and liver that catalyzes the deamination of cytidine and cytidine analogs. Given in combination with a cytidine, such as the antineoplastic hypomethylating agent decitabine, it specifically prevents its breakdown and increases its bioavailability and efficacy. In addition, this allows for lower doses of decitabine to be administered, which results in decreased decitabine-associated GI toxicity.
Cedefingol is an organic molecular entity. Cedefingol is a derivative of sphingosine, with potential antineoplastic activity. As a sphingosine derivative, cedefingol appears to inhibit protein kinase C (PKC), a kinase that plays an important role in tumorigenesis.
Cebranopadol is a member of indoles. Cebranopadol has been used in trials studying the treatment of Pain, Neoplasms, and Chronic Pain. Cebranopadol is an orally available benzenoid that acts as an opioid peptide receptor agonist for the nociceptin/orphanin FQ peptide receptor (opioid receptor like -1; OPRL1; ORL-1; NOP; kappa-type 3 opioid receptor) and the classical opioid receptors, mu, delta and kappa, with potential anti-nociceptive activity. Upon oral administration, cebranopadol binds to NOP and the mu, delta and kappa opioid receptors, which enhances NOP- and opioid receptor-mediated signaling, interferes with the sensation of pain and results in an analgesic effect. NOP, a member of the opioid receptor family, and its endogenous ligand nociceptin play key roles in the regulation of various brain activities including pain, and some inflammatory and immune responses.
(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.